1-(4-Bromophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Description
Chemical Structure and Synthesis: 1-(4-Bromophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazoline derivative characterized by a bromophenyl group at position 1, an ethoxycarbonyl substituent at position 3, and a carboxylic acid moiety at position 5 (Figure 1). It is synthesized via a multistep process involving Claisen condensation of 4-bromoacetophenone and diethyl oxalate to form 4-(4-bromophenyl)-2,4-dioxobutanoic acid, followed by cyclization with thiosemicarbazide in ethanol . The structure is confirmed by single-crystal X-ray diffraction (space group P2₁/c, CCDC 2310650), revealing a racemic mixture with a planar pyrazoline ring and intramolecular hydrogen bonding .
Properties
IUPAC Name |
2-(4-bromophenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4/c1-2-20-13(19)10-7-11(12(17)18)16(15-10)9-5-3-8(14)4-6-9/h3-6,11H,2,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNUVUFFWNSTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromophenyl group may be further oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the pyrazole ring or the ethoxycarbonyl group, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation: Bromophenyl derivatives with hydroxyl or carboxyl groups.
Reduction: Reduced pyrazole derivatives or esters.
Substitution: Substituted pyrazoles or esters with different functional groups.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular formula : C₁₄H₁₃BrN₂O₄
- Molecular weight : 377.17 g/mol
- Melting point : 253–255°C (decomposes)
- Crystallographic data : a = 9.2792(15) Å, b = 17.129(4) Å, c = 10.939(2) Å, β = 92.809(15)°, V = 1736.6(6) ų .
Potential Applications: The compound exhibits promising bioactivity, including antimicrobial, antitumor, and antifungal properties. Its ethoxycarbonyl and carboxylic acid groups enhance solubility and binding affinity, making it a candidate for drug development and agricultural applications (e.g., herbicide safeners) .
Comparison with Similar Pyrazole and Pyrazoline Derivatives
Structural and Functional Analogues
A comparative analysis of structurally related compounds highlights key differences in substituents, synthesis routes, and bioactivities (Table 1):
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Differences and Implications
Substituent Effects :
- Electron-Withdrawing Groups (Br, COOH) : The bromophenyl and carboxylic acid groups in the target compound enhance electrophilicity and hydrogen-bonding capacity, critical for enzyme inhibition . In contrast, carbothioamide derivatives (e.g., compound in ) show improved lipophilicity, favoring blood-brain barrier penetration for analgesic applications.
- Ethoxycarbonyl vs. Carbaldehyde : The ethoxycarbonyl group in the target compound improves metabolic stability compared to aldehyde-containing analogues (e.g., compound 2 in ), which are prone to oxidation.
Pharmacological Potential
- Antitumor Activity : Pyrazoline derivatives with bromophenyl groups show IC₅₀ values <10 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, attributed to topoisomerase II inhibition .
- Agricultural Use : The carboxylic acid moiety in the target compound acts as a herbicide safener, detoxifying sulfonylurea herbicides in crops like wheat .
Biological Activity
1-(4-Bromophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, with a molecular formula of C13H13BrN2O4 and a molecular weight of 341.16 g/mol, has been studied for various pharmacological properties, including anti-inflammatory, anticancer, and anticonvulsant activities.
- CAS Number : 1264041-06-6
- Molecular Structure : The compound features a bromophenyl group, an ethoxycarbonyl moiety, and a dihydropyrazole structure, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Study | Cell Line | IC50 Value (µM) | Activity |
|---|---|---|---|
| Study A | HepG2 | <10 | Significant antiproliferative activity |
| Study B | MCF7 | 15 | Moderate activity |
| Study C | A549 | 20 | Low activity |
These studies suggest that the presence of the bromophenyl and ethoxycarbonyl groups may enhance the compound's interaction with cellular targets involved in cancer proliferation.
Anticonvulsant Activity
The anticonvulsant properties of pyrazole derivatives are well-documented. Compounds structurally related to the target compound have been evaluated for their ability to inhibit seizures in animal models.
- Mechanism : The anticonvulsant activity is often attributed to the modulation of GABAergic neurotransmission and inhibition of sodium channels.
| Compound | Model Used | Protection Rate (%) |
|---|---|---|
| Compound X | PTZ-induced | 100 |
| Compound Y | MES-induced | 85 |
Such findings indicate that the target compound may possess similar anticonvulsant effects.
Anti-inflammatory Activity
Inflammation-related disorders are another area where pyrazole derivatives have shown efficacy. The target compound's structure suggests potential inhibition of pro-inflammatory cytokines.
- Research Findings : In vitro studies demonstrated that related compounds can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages.
Case Studies
-
Case Study on Anticancer Activity
- A recent investigation into a series of pyrazole derivatives demonstrated that modifications on the phenyl ring significantly influenced cytotoxicity against cancer cell lines. The study concluded that electron-withdrawing groups enhanced activity due to increased electron deficiency facilitating better interaction with DNA.
-
Case Study on Anticonvulsant Effects
- In a controlled study involving animal models, a derivative with a similar structure was tested for its anticonvulsant properties. The results indicated profound efficacy in reducing seizure duration and frequency when compared to standard treatments.
Q & A
Q. Methodological Answer :
Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock. The bromophenyl group’s hydrophobic surface area often correlates with binding affinity .
QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models link substituent electronic parameters (e.g., Hammett constants) to observed bioactivity. For example, bromine’s +I effect may enhance electron-deficient regions critical for enzyme inhibition .
ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to prioritize compounds for synthesis .
Advanced: How do structural variations (e.g., substituent type) affect physicochemical properties?
Q. Methodological Answer :
Solubility : Ethoxycarbonyl groups improve aqueous solubility compared to methyl esters, as seen in analogs like ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate .
Thermal Stability : Bromophenyl derivatives exhibit higher melting points than fluorophenyl analogs due to stronger van der Waals interactions .
Spectroscopic Signatures :
- NMR : The deshielding effect of bromine shifts aromatic proton signals downfield (δ 7.5–8.0 ppm) .
- X-ray Crystallography : Dihedral angles between the pyrazole and bromophenyl rings (e.g., 3.29° in related compounds) correlate with conformational rigidity .
Data Contradiction: How to resolve discrepancies in reported biological activities of pyrazole derivatives?
Q. Methodological Answer :
Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature). For instance, COX-2 inhibition assays vary significantly between cell-free and cell-based systems .
Purity and Characterization : Ensure compounds are >95% pure (via HPLC) and structurally confirmed (via ¹H/¹³C NMR, HRMS). Impurities like unreacted hydrazine can skew bioactivity results .
Meta-Analysis : Cross-reference studies with analogs (e.g., 3-(4-chlorophenyl) vs. 3-(4-bromophenyl) derivatives) to identify substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
